3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride
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Overview
Description
3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H9F2NO2S·HCl. It is known for its unique structure, which includes a difluoromethyl group attached to a sulfonylmethyl group, and an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of azetidine with difluoromethyl sulfone under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale. The use of continuous flow reactors and other advanced technologies can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethanesulfonylmethyl)azetidine: A similar compound with a slightly different structure.
Difluoromethyl sulfone derivatives: Compounds with similar functional groups but different core structures
Uniqueness
3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride is unique due to its specific combination of functional groups and the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(difluoromethylsulfonylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQVCJUXTJYMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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